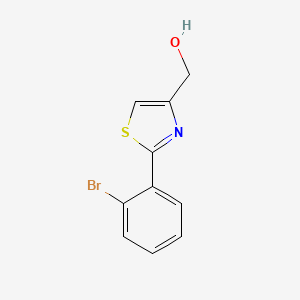

(2-(2-Bromophenyl)thiazol-4-yl)methanol

説明

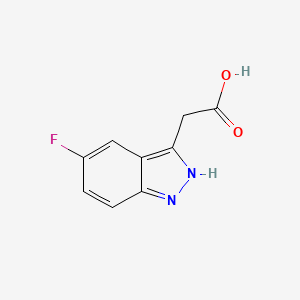

“(2-(2-Bromophenyl)thiazol-4-yl)methanol” is a chemical compound that belongs to the class of thiazole derivatives . It has a molecular formula of C10H8BrNOS and an average mass of 270.146 Da .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For example, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI code for this compound is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 . Physical And Chemical Properties Analysis

“this compound” has a density of 1.9±0.1 g/cm3, a boiling point of 288.3±15.0 °C at 760 mmHg, and a flash point of 128.1±20.4 °C . It has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 102.1±3.0 cm3 .科学的研究の応用

Synthesis and Characterization

- Research has been conducted on the synthesis and spectral characterization of novel compounds closely related to "(2-(2-Bromophenyl)thiazol-4-yl)methanol", focusing on their structural optimization and theoretical vibrational spectra analysis through density functional theory (DFT) calculations. These studies aim to understand the structural changes in the molecule due to the substitution of electron-withdrawing groups and analyze their thermodynamic stability and reactivity in both ground and excited states (Shahana & Yardily, 2020).

Antimicrobial Activity

- Compounds synthesized from similar structural frameworks have been evaluated for their antimicrobial activities. For instance, studies involving the synthesis of thiazole derivatives have demonstrated moderate to high antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).

Computational Studies

- Computational studies, including molecular docking, have been utilized to predict the interaction of these compounds with biological targets. These studies help in understanding the potential biological activities of the compounds and guiding the design of molecules with enhanced efficacy (Shahana & Yardily, 2020).

Potential Bioisosteres

- Research has also focused on the synthesis of potential bioisosteres of known inhibitors, like salicylidene acylhydrazides, for specific biological applications such as inhibiting type III secretion in Gram-negative bacteria. These efforts aim to identify new therapeutic agents with improved properties (Hillgren et al., 2010).

Safety and Hazards

作用機序

Target of Action

For instance, some thiazoles are known to bind to DNA and interact with topoisomerase II , while others have shown significant activity against various microbial species .

Mode of Action

Thiazole derivatives have been reported to cause dna double-strand breaks through their interaction with topoisomerase ii, leading to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

For instance, some thiazoles have been found to inhibit the synthesis of certain neurotransmitters, affecting the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of (2-(2-Bromophenyl)thiazol-4-yl)methanol.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .

特性

IUPAC Name |

[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOLAHDDPDJXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733969 | |

| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885280-50-2 | |

| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

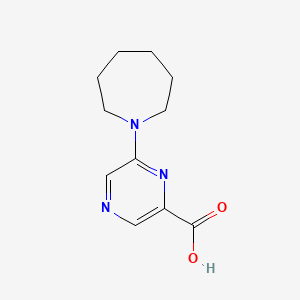

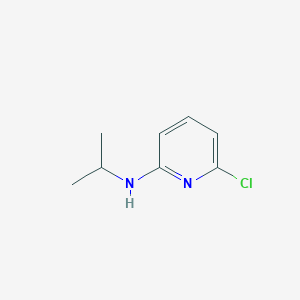

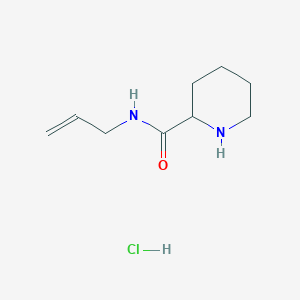

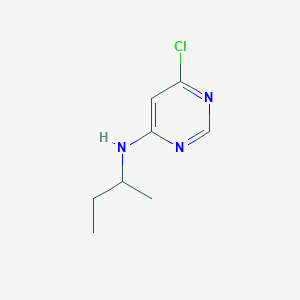

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)